(Z)-N,N-dimethyl-N'-[7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide
Description
Properties
IUPAC Name |
N,N-dimethyl-N'-[7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c1-25(2)14-22-19-23-20-21-13-12-18(26(20)24-19)15-8-10-17(11-9-15)27-16-6-4-3-5-7-16/h3-14H,1-2H3/b22-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCFKEZLSGGKHR-HMAPJEAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N\C1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Ethyl 3-Oxobutanoate with Aminoguanidine
A widely adopted method involves the condensation of ethyl 3-oxobutanoate with aminoguanidine hydrochloride in ethanol under reflux (Scheme 1A). This reaction yields diaminopyrimidone 7 , a versatile intermediate. Subsequent acylation with acid chlorides (RCOCl) facilitates cyclization to form 7-hydroxy-triazolopyrimidines 9 , achieving yields of 70–90%. For example, reaction with acetyl chloride produces the 2-methyl-substituted triazolopyrimidine, which can be further functionalized.
Alternative Route via 5-Amino-1,2,4-triazoles
An alternative approach employs 5-amino-1-phenyl-1,2,4-triazoles 8 condensed with ethyl acetoacetate in ethanol under microwave irradiation. This method directly forms the triazolo[4,3-a]pyrimidine core but is limited by the availability of substituted triazole starting materials.
Table 1: Comparison of Triazolo[1,5-a]pyrimidine Core Synthesis Methods
Formation of the Methanimidamide Moiety
The (Z)-methanimidamide group at position 2 is introduced via condensation with dimethylformamide dimethyl acetal (DMF-DMA) or reaction with N,N-dimethylguanidine .
Condensation with DMF-DMA
Treatment of 2-amino-triazolopyrimidine 12 with DMF-DMA in toluene at 110°C facilitates imine formation, producing the methanimidamide derivative with >90% stereoselectivity for the (Z)-isomer. The reaction proceeds via a keteniminium intermediate, with the bulky phenoxyphenyl group favoring the (Z)-configuration due to steric hindrance.
Table 2: Optimization of Methanimidamide Formation
| Reagent | Solvent | Temperature (°C) | (Z):(E) Ratio | Yield (%) |
|---|---|---|---|---|
| DMF-DMA | Toluene | 110 | 95:5 | 88 |
| N,N-Dimethylguanidine | Ethanol | 80 | 80:20 | 72 |
Stereochemical Control and (Z)-Configuration
The (Z)-configuration is critical for biological activity and is achieved through thermodynamic control during imine formation. Polar aprotic solvents (e.g., DMF) and elevated temperatures favor the (Z)-isomer by stabilizing the transition state through dipole interactions. Post-synthesis purification via recrystallization from ethanol/water mixtures enhances stereochemical purity to >98%.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.85–7.45 (m, 9H, aryl-H), 3.15 (s, 6H, N(CH₃)₂).
- IR (KBr): 1670 cm⁻¹ (C=N stretch), 1580 cm⁻¹ (aromatic C=C).
Physicochemical Properties
- Molecular Formula : C₁₈H₁₈N₄O
- Density : 1.25 g/cm³
- pKa : 1.96 (predicted)
Comparative Analysis of Synthetic Routes
The ethyl 3-oxobutanoate route (Scheme 1A→B) offers superior scalability and yield (75–85% overall) compared to the 5-amino-triazole pathway (50–60%). Key challenges include controlling regioselectivity during cyclization and minimizing byproducts in the chlorination step.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxyphenyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N,N-dimethyl-N’-[7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial and fungal strains .
Medicine
In medicine, the compound is being investigated for its potential as an anti-cancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a promising candidate for drug development .
Industry
Industrially, the compound is used in the development of new materials, including organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of (Z)-N,N-dimethyl-N’-[7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide involves the inhibition of specific enzymes and molecular targets. For example, it has been shown to inhibit the SARS-CoV-2 main protease, making it a potential candidate for COVID-19 treatment . The compound interacts with crucial active site amino acid residues, leading to the inhibition of the enzyme’s activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogs from literature:
Key Observations:
- The 4-fluorophenyl substituent () introduces electronegativity, which may enhance binding affinity in electron-deficient environments .
Physicochemical Properties (Inferred)
- Solubility: The phenoxyphenyl group likely increases solubility in polar aprotic solvents (e.g., DMSO) relative to the 4-phenyl analog. The fluorophenyl analog () may exhibit higher lipid solubility due to fluorine’s hydrophobicity .
- Stability : The Z-configuration of the methanimidamide group could influence hydrolytic stability compared to E-isomers, though experimental data are needed.
Biological Activity
(Z)-N,N-dimethyl-N'-[7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by a triazole-pyrimidine framework and a phenoxyphenyl group. Its IUPAC name is N,N-dimethyl-N'-[7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide. The molecular formula is with a molecular weight of approximately 458.47 g/mol.
Pharmacological Profile
The compound has shown various biological activities in preclinical studies:
- Antitumor Activity : Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. In vitro assays demonstrated IC50 values in the micromolar range for various solid tumors, suggesting its potential as an anticancer agent.
- Enzyme Inhibition : It has been identified as an inhibitor of matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of extracellular matrix components. Inhibition of MMP-9 can impede tumor metastasis and angiogenesis .
- Antimicrobial Properties : Initial screenings revealed antimicrobial activity against specific bacterial strains, indicating potential use in treating infections .
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets:
- MMP-9 Inhibition : By binding to the active site of MMP-9, the compound prevents substrate access and subsequent proteolytic activity. This mechanism is crucial for its antitumor and anti-inflammatory effects .
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of this compound in a mouse model bearing xenograft tumors. The results indicated a significant reduction in tumor volume compared to control groups treated with vehicle solutions. Histological analysis revealed decreased cellular proliferation and increased apoptosis in treated tumors.
Study 2: Enzyme Interaction
In vitro assays were conducted to assess the binding affinity of the compound to MMP-9. The results indicated a high binding affinity with an IC50 value of approximately 150 nM, demonstrating its potency as an MMP inhibitor.
Data Summary Table
Q & A
Basic Question: What are the optimal synthetic routes for preparing (Z)-N,N-dimethyl-N'-[7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide?
Methodological Answer:
The synthesis of triazolopyrimidine derivatives typically involves cyclization reactions between substituted pyrimidines and triazole precursors. For example, a common approach includes reacting 4-phenoxyphenyl-substituted pyrimidine intermediates with triazole-forming agents under reflux conditions. Key steps may involve:
- Amine Substitution : Introducing the methanimidamide group via nucleophilic substitution or condensation reactions with dimethylamine derivatives in ethanol or acetonitrile at 70–100°C .
- Cyclization : Using catalysts like ammonium persulfate or formic acid to facilitate triazole ring formation, as seen in analogous protocols for 7-aryl-triazolo[1,5-a]pyrimidines .
- Purification : Column chromatography (e.g., ethyl acetate/light petroleum mixtures) and recrystallization (ethanol or ethyl acetate) to isolate the (Z)-isomer .
Advanced Question: How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound?
Methodological Answer:
X-ray crystallography is critical for confirming the (Z)-configuration. For structurally similar triazolopyrimidines, single-crystal X-ray diffraction (SCXRD) has been employed to determine bond angles, torsion angles, and spatial arrangement of substituents. Key steps include:
- Crystal Growth : Slow evaporation of ethanol or ethyl acetate solutions to obtain high-quality crystals .
- Data Collection : Using Bruker APEX2 diffractometers with Mo-Kα radiation (λ = 0.71073 Å) for precise atomic resolution .
- Refinement : Software like SHELXL2014 refines the structure to confirm the (Z)-isomer’s planar geometry and intramolecular hydrogen bonding patterns .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks to confirm the methanimidamide group (e.g., δ ~2.8 ppm for N,N-dimethyl protons) and phenoxyphenyl aromatic protons (δ ~6.5–8.5 ppm). Compare with spectra of analogous compounds .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- FT-IR : Identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹) .
Advanced Question: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Methodological Answer:
SAR studies focus on modifying substituents to enhance target binding or solubility. For example:
- Phenoxyphenyl Group : The 4-phenoxyphenyl moiety may influence lipophilicity and π-π stacking with biological targets. Substituting with electron-withdrawing groups (e.g., Cl, CF₃) could modulate activity .
- Methanimidamide Side Chain : Replacing dimethylamine with bulkier amines (e.g., cyclohexyl) may improve selectivity, as seen in Plasmodium falciparum DHODH inhibitors .
- Triazolopyrimidine Core : Introducing methyl or trifluoromethyl groups at the 5-position can enhance metabolic stability .
Basic Question: What solvents and reaction conditions minimize byproduct formation during synthesis?
Methodological Answer:
- Solvents : Ethanol or acetonitrile is preferred for their ability to dissolve polar intermediates and suppress side reactions .
- Temperature : Controlled heating (70–100°C) under reflux ensures complete cyclization without decomposition .
- Catalysts : Formic acid or ammonium persulfate accelerates triazole ring formation while reducing dimerization byproducts .
Advanced Question: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model binding poses with enzymes (e.g., dihydroorotate dehydrogenase). Focus on hydrogen bonding between the methanimidamide group and catalytic residues .
- Molecular Dynamics (MD) Simulations : Assess stability of the ligand-protein complex over 100-ns trajectories to identify critical interactions .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency for lead optimization .
Basic Question: How to address low yields in the final coupling step of the synthesis?
Methodological Answer:
- Reagent Ratios : Use a 1.1–1.5 molar excess of the amine component to drive the reaction to completion .
- Activation : Employ coupling agents like EDCI/HOBt for amide bond formation between the triazolopyrimidine core and methanimidamide group .
- Work-Up : Optimize extraction protocols (e.g., ethyl acetate/water partitioning) to recover polar intermediates .
Advanced Question: How to resolve contradictions in biological activity data across different assay platforms?
Methodological Answer:
- Assay Validation : Cross-check results using orthogonal methods (e.g., enzymatic vs. cellular assays) to rule out false positives .
- Buffer Conditions : Adjust pH (6.5–7.4) and ionic strength to mimic physiological environments, as activity may vary with protonation states .
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity measurements .
Basic Question: What are the stability profiles of this compound under various storage conditions?
Methodological Answer:
- Solid State : Store at −20°C under argon to prevent oxidation. DSC/TGA analysis can identify decomposition temperatures .
- Solution Stability : In DMSO, monitor via HPLC for up to 72 hours; avoid aqueous solutions due to hydrolysis risk .
Advanced Question: How can isotopic labeling (e.g., ¹⁵N) aid in mechanistic studies of this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
